molecular formula C12H15N3O3 B2396594 N1-(pyridin-4-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide CAS No. 899744-22-0

N1-(pyridin-4-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide

Cat. No.: B2396594
CAS No.: 899744-22-0
M. Wt: 249.27
InChI Key: NNOFOOPYKISCHT-UHFFFAOYSA-N
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Description

N1-(pyridin-4-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is a complex organic compound that features a pyridine ring and a tetrahydrofuran moiety linked through an oxalamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(pyridin-4-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide typically involves the reaction of pyridine-4-carboxylic acid with tetrahydrofuran-2-carboxylic acid in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions with a suitable base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then treated with an amine to form the final oxalamide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N1-(pyridin-4-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N1-(pyridin-4-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N1-(pyridin-4-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N1-(pyridin-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide
  • N1-(pyridin-4-yl)-N2-((tetrahydrofuran-3-yl)methyl)oxalamide
  • N1-(pyridin-4-yl)-N2-((tetrahydrofuran-2-yl)ethyl)oxalamide

Uniqueness

N1-(pyridin-4-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is unique due to the specific positioning of the pyridine and tetrahydrofuran moieties, which can influence its reactivity and binding properties. This structural uniqueness can result in distinct biological activities and applications compared to its analogs.

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-N'-pyridin-4-yloxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3/c16-11(14-8-10-2-1-7-18-10)12(17)15-9-3-5-13-6-4-9/h3-6,10H,1-2,7-8H2,(H,14,16)(H,13,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNOFOOPYKISCHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C(=O)NC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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